![molecular formula C6H9F2N B1407257 6,6-Difluoro-1-azaspiro[3.3]heptane CAS No. 1408074-66-7](/img/structure/B1407257.png)
6,6-Difluoro-1-azaspiro[3.3]heptane
Overview
Description
6,6-Difluoro-1-azaspiro[3.3]heptane is a chemical compound with the molecular weight of 356.32 . It is also known as 6,6-difluoro-1-azaspiro[3.3]heptane hemioxalate .
Synthesis Analysis
The synthesis of 1-Azaspiro[3.3]heptanes, which includes 6,6-Difluoro-1-azaspiro[3.3]heptane, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-Azaspiro[3.3]heptanes .Molecular Structure Analysis
The molecular formula of 6,6-Difluoro-1-azaspiro[3.3]heptane is C6H9F2N. Its average mass is 133.139 Da.Chemical Reactions Analysis
6,6-Difluoro-2-azaspiro[3.3]heptane is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .Physical And Chemical Properties Analysis
The predicted boiling point of 6,6-Difluoro-1-azaspiro[3.3]heptane is 147.7±40.0 °C . Its predicted density is 1.21±0.1 g/cm3 . The predicted pKa value is 8.97±0.40 .Scientific Research Applications
Bioisostere of Piperidine
Research indicates that 6,6-Difluoro-1-azaspiro[3.3]heptane can act as a bioisostere of piperidine, a common element in many pharmaceuticals. The basicity of the nitrogen atom in this compound is nearly identical to that in piperidine, making it a potential substitute in biochemical contexts .
Modular Synthesis Applications
The compound’s structure allows for modular and scalable synthesis processes. This adaptability is crucial in creating bioisosteres for piperidine rings, which are featured in over 30 approved drugs .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a bioisostere of piperidine , a common structure in medicinal chemistry found in over 30 drugs . Therefore, it can be inferred that 6,6-Difluoro-1-azaspiro[3.3]heptane might interact with similar targets as piperidine-based drugs.
Mode of Action
It is known that the basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , suggesting that it might interact with its targets in a similar manner.
Result of Action
It is used as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are selective negative allosteric modulators of metabotropic glutamate receptor subtype 2 .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
properties
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(4-6)1-2-9-5/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIUZIUJJUMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-1-azaspiro[3.3]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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